In-depth Technical Guide: 1-Butyl-1H-indol-7-amine and its Closely Related Analog, 1H-Indol-7-amine
In-depth Technical Guide: 1-Butyl-1H-indol-7-amine and its Closely Related Analog, 1H-Indol-7-amine
Initial Assessment: The Quest for 1-Butyl-1H-indol-7-amine
A comprehensive search for the specific compound, 1-Butyl-1H-indol-7-amine, reveals a notable absence of a registered CAS (Chemical Abstracts Service) number in publicly accessible chemical databases. This suggests that the compound may be a novel chemical entity, not yet widely synthesized, characterized, or documented in scientific literature. While information exists for structurally related molecules, the specific combination of a butyl group at the N1 position and an amino group at the C7 position of the indole ring is not associated with a unique CAS identifier.
The following sections provide available data on closely related compounds to offer insights into the potential properties and synthesis of 1-Butyl-1H-indol-7-amine. As a primary reference, this guide will focus on the well-characterized parent compound, 1H-Indol-7-amine (CAS: 5192-04-1) , for which more extensive data is available.
Section 1: Physicochemical Properties of Indole Analogs
To approximate the characteristics of 1-Butyl-1H-indol-7-amine, we can examine the properties of its constituent parts and related molecules.
| Compound | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |
| 1H-Indol-7-amine | 5192-04-1 | C₈H₈N₂ | 132.16[1] | Parent amine without N-alkylation.[1] |
| 1-Butyl-1H-indole | 22014-99-9 | C₁₂H₁₅N | 173.25[2] | N-butylated indole without the amino group.[2] |
| 1-Butyl-1H-indol-6-amine | 1095573-82-2 | Not available | Not available | Isomeric compound with the amino group at the 6-position.[3] |
| tert-Butyl 7-amino-1H-indole-1-carboxylate | 1934432-59-3 | C₁₃H₁₆N₂O₂ | Not available | Amine at the 7-position with a different N-substituent. |
Section 2: Synthesis of Indole Derivatives
The synthesis of 1-Butyl-1H-indol-7-amine would likely involve a multi-step process, drawing from established methods for N-alkylation and functionalization of the indole ring. A plausible synthetic route is outlined below.
Hypothetical Synthesis Workflow for 1-Butyl-1H-indol-7-amine
Caption: Hypothetical synthesis of 1-Butyl-1H-indol-7-amine.
Experimental Protocol: N-Butylation of an Indole (General Procedure)
This protocol is a general representation and would require optimization for the specific substrate.
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Preparation: To a solution of the starting indole (1 equivalent) in a suitable aprotic solvent (e.g., tetrahydrofuran, dimethylformamide) under an inert atmosphere (e.g., nitrogen, argon), add a strong base such as sodium hydride (1.1 equivalents) portion-wise at 0 °C.
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Activation: Allow the reaction mixture to stir at room temperature for 30-60 minutes to ensure complete deprotonation of the indole nitrogen.
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Alkylation: Add 1-bromobutane (1.2 equivalents) dropwise to the reaction mixture.
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Reaction: Monitor the reaction progress by thin-layer chromatography (TLC). The reaction may require heating to proceed to completion.
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Work-up: Once the reaction is complete, quench the mixture by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Experimental Protocol: Reduction of a Nitroindole (General Procedure)
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Preparation: Dissolve the nitroindole (1 equivalent) in a suitable solvent (e.g., ethanol, ethyl acetate).
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Catalyst Addition: Add a catalytic amount of palladium on carbon (10 mol%).
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Reduction: Place the reaction mixture under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature.
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Monitoring: Monitor the reaction by TLC until the starting material is consumed.
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Filtration: Filter the reaction mixture through a pad of Celite to remove the catalyst.
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Purification: Concentrate the filtrate under reduced pressure to yield the crude amine, which can be further purified if necessary.
Section 3: Biological Activity of Indole Derivatives
Indole and its derivatives are known to exhibit a wide range of biological activities, making them important scaffolds in drug discovery.[4][5]
General Biological Activities of Indoles:
Indole-based compounds have been investigated for their potential as:
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Anticancer agents
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Antimicrobial agents
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Anti-inflammatory agents
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Antiviral agents
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Neurological agents[6]
The specific biological profile of 1-Butyl-1H-indol-7-amine is unknown. However, the introduction of a butyl group at the N1 position can influence the lipophilicity of the molecule, potentially affecting its cell permeability and interaction with biological targets. The 7-amino group provides a site for further functionalization and can participate in hydrogen bonding interactions within a target protein.
Signaling Pathway Involvement of Indole-based Compounds (Illustrative Example)
While no specific signaling pathways are documented for 1-Butyl-1H-indol-7-amine, other indole derivatives have been shown to modulate various cellular pathways. For instance, some indole compounds act as antagonists of the Aryl Hydrocarbon Receptor (AhR), a transcription factor involved in immune regulation.
Caption: Antagonism of the Aryl Hydrocarbon Receptor pathway.
Conclusion
While a dedicated technical guide for 1-Butyl-1H-indol-7-amine cannot be fully realized due to the absence of a CAS number and associated public data, this document provides a foundational understanding based on related, well-documented indole derivatives. The provided synthetic protocols and discussions on biological activity offer a starting point for researchers interested in the synthesis and evaluation of this novel compound. Further experimental investigation is required to determine the precise physicochemical properties, biological activity, and potential applications of 1-Butyl-1H-indol-7-amine.
References
- 1. 7-Aminoindole | C8H8N2 | CID 111634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 1-Butyl-1H-indole | C12H15N | CID 11148010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chiralen.com [chiralen.com]
- 4. researchgate.net [researchgate.net]
- 5. Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole-Based Compounds in the Development of Anti-Neurodegenerative Agents - PMC [pmc.ncbi.nlm.nih.gov]
